2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide
Overview
Description
2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide is a complex organic compound featuring a trifluoromethyl group, a quinazolinone core, and a phenylacetamide moiety.
Preparation Methods
The synthesis of 2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method, utilizing reagents such as trifluoromethyl iodide under radical conditions.
Attachment of the Phenylacetamide Moiety: This step often involves nucleophilic substitution reactions where the phenylacetamide group is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability .
Chemical Reactions Analysis
2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenylacetamide moiety.
Common reagents and conditions include organic solvents, catalysts, and controlled temperatures to facilitate these reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and trifluoromethylated compounds. Compared to these, 2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]methylsulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S/c25-24(26,27)16-7-6-10-18(13-16)30-21(29-20-12-5-4-11-19(20)23(30)32)14-33-15-22(31)28-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABEIISWNMZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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